molecular formula C9H15F2NO4 B6145591 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid CAS No. 616882-23-6

2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid

Cat. No.: B6145591
CAS No.: 616882-23-6
M. Wt: 239.2
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid is a synthetic organic compound with the molecular formula C9H15F2NO4. It is a carboxylic acid derivative that features both fluorine and tert-butoxycarbonyl (Boc) protecting groups. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The starting material, an amino acid, is first protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

    Fluorination: The protected amino acid is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step introduces the fluorine atoms into the molecule.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for fluorination and carboxylation steps, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid undergoes various types of chemical reactions, including:

    Substitution reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Deprotection reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for peptide coupling.

Major Products Formed

    Substitution reactions: The major products are the substituted derivatives of the original compound.

    Deprotection reactions: The major product is the free amine derivative.

    Coupling reactions: The major products are amide-linked compounds, often peptides.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting enzymes or receptors that interact with fluorinated molecules.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the binding affinity of the compound to its target protein by forming strong hydrogen bonds and hydrophobic interactions. The Boc protecting group ensures that the compound remains stable and inactive until it reaches its target site, where it can be deprotected to release the active form.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)propanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(fluoromethyl)butanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-3-chloro-2-(chloromethyl)propanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorine atoms and the Boc protecting group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry. The presence of fluorine atoms can significantly alter the compound’s biological activity and pharmacokinetic properties, making it a valuable tool in drug discovery and development.

Properties

CAS No.

616882-23-6

Molecular Formula

C9H15F2NO4

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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